1-(4,5-Dichloro-2-nitrophenyl)pyrrole
Description
1-(4,5-Dichloro-2-nitrophenyl)pyrrole is a pyrrole derivative featuring a substituted phenyl ring with chlorine (4,5-dichloro) and nitro (2-nitro) groups. This compound belongs to the broader class of 1-arylpyrroles, which are studied for applications in organic synthesis, materials science, and medicinal chemistry due to their tunable electronic properties and binding capabilities .
The dichloro and nitro substituents likely enhance electron-withdrawing characteristics, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-5-9(13-3-1-2-4-13)10(14(15)16)6-8(7)12/h1-6H |
InChI Key |
GVGOZRBOMOZVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
Compound A : 1-[(2-Trifluoromethyl)phenyl]pyrrole (from )
- Substituents : A trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring.
- Properties: The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity. This enhances regioselectivity in metalation reactions compared to non-substituted 1-arylpyrroles .
- Comparison: The dichloro and nitro groups in 1-(4,5-Dichloro-2-nitrophenyl)pyrrole are even stronger electron-withdrawing groups (Cl: σₚ = 0.23; NO₂: σₚ = 1.24 vs. -CF₃: σₚ = 0.54).
Compound B : 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole (from )
- Substituents : A methoxy (-OCH₃) group (electron-donating) at the 4-position.
- Properties : The -OCH₃ group increases electron density on the phenyl ring, promoting π-π stacking interactions. This derivative showed moderate antioxidant activity in neuroprotection assays .
Research Findings and Implications
- Electronic Tuning : The dichloro-nitro substitution offers stronger electron-withdrawing effects than -CF₃ or -CHO groups, making this compound a candidate for charge-transfer complexes or catalysis .
- Material Limitations : Steric effects from chlorine substituents might hinder polymerization efficiency compared to smaller groups like -CHO .
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